molecular formula C12H18BF4IrN2- B6309799 Bis(acetonitrile)(1,5-cyclooctadiene)iridium(I) tetrafluoroborate, min. 97% CAS No. 32679-03-1

Bis(acetonitrile)(1,5-cyclooctadiene)iridium(I) tetrafluoroborate, min. 97%

Cat. No. B6309799
CAS RN: 32679-03-1
M. Wt: 469.31 g/mol
InChI Key: MPKOISRNESCABF-SUESZSCISA-N
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Description

Bis(acetonitrile)(1,5-cyclooctadiene)iridium(I) tetrafluoroborate is an organometallic iridium compound . It is a part of the Thermo Scientific Chemicals brand product portfolio . This compound is used in various applications including thin film deposition, industrial chemistry, pharmaceuticals, and LED manufacturing .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, Bis(acetonitrile)(η4‐1,5‐cyclooctadiene) Rhodium(I) Tetrafluoroborate can be prepared by the reaction of [RhCl(cod)]2 and AgBF4 in CH2Cl2 and CH3CN, followed by filtration, concentration of the reaction solution, and precipitation of the product using Et2O .


Molecular Structure Analysis

The linear formula of Bis(acetonitrile)(1,5-cyclooctadiene)iridium(I) tetrafluoroborate is [Ir(C8H12)(CH3CN)2]+ BF4- . The molecular weight of the compound is 469.311 g/mol .


Chemical Reactions Analysis

While specific chemical reactions involving Bis(acetonitrile)(1,5-cyclooctadiene)iridium(I) tetrafluoroborate are not mentioned in the search results, similar compounds like Bis(acetonitrile)(1,5-cyclooctadiene)rhodium(I)tetrafluoroborate have been used as catalysts for the rhodium(I)-catalyzed silylation of aryl iodides and bromides with tetraethoxysilanes to form aryl silanes .


Physical And Chemical Properties Analysis

Bis(acetonitrile)(1,5-cyclooctadiene)iridium(I) tetrafluoroborate appears as a yellow powder . The exact mass is 470.113 g/mol . Information about its melting point, boiling point, density, and solubility in water is not available .

Scientific Research Applications

Catalyst in Organic Synthesis

This compound is often used as a catalyst in organic synthesis . It can facilitate various reactions, including the formation of carbon-carbon and carbon-heteroatom bonds. Its unique properties make it suitable for a wide range of reactions, enhancing the efficiency and selectivity of the synthesis process .

Silylation of Aryl Iodides and Bromides

Bis(acetonitrile)(1,5-cyclooctadiene)iridium(I) tetrafluoroborate can be used as a catalyst for the rhodium(I)-catalyzed silylation of aryl iodides and bromides with tetraethoxysilanes to form aryl silanes . This reaction is important in the synthesis of various organic compounds, including pharmaceuticals and materials for electronic devices .

Proteomics Research

This compound is used as a halogenated compound for proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound can be used to modify proteins, allowing researchers to study their behavior in more detail .

Intermediates in Pharmaceuticals

It is also used as intermediates in the synthesis of pharmaceuticals . The ability of this compound to facilitate various reactions makes it valuable in the production of a wide range of drugs .

Chemical Research

This compound is used in chemical research, particularly in the study of transition metal complexes . Its unique properties make it a valuable tool for researchers studying the behavior of these complexes .

Material Science

In material science, this compound can be used in the synthesis of materials for electronic devices . Its ability to facilitate the formation of aryl silanes makes it valuable in the production of these materials .

Safety and Hazards

This compound may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to wear personal protective equipment/face protection, avoid ingestion, inhalation, or direct contact with skin or clothing .

properties

IUPAC Name

acetonitrile;(1Z,5Z)-cycloocta-1,5-diene;iridium;tetrafluoroborate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12.2C2H3N.BF4.Ir/c1-2-4-6-8-7-5-3-1;2*1-2-3;2-1(3,4)5;/h1-2,7-8H,3-6H2;2*1H3;;/q;;;-1;/b2-1-,8-7-;;;;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPKOISRNESCABF-SUESZSCISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.CC#N.CC#N.C1CC=CCCC=C1.[Ir]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[B-](F)(F)(F)F.CC#N.CC#N.C1/C=C\CC/C=C\C1.[Ir]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BF4IrN2-
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

acetonitrile;(1Z,5Z)-cycloocta-1,5-diene;iridium;tetrafluoroborate

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